molecular formula C15H21N3O4 B1399185 1-(Tert-butoxycarbonyl)-4-(pyridin-3-yl)piperazine-2-carboxylic acid CAS No. 1316217-37-4

1-(Tert-butoxycarbonyl)-4-(pyridin-3-yl)piperazine-2-carboxylic acid

Cat. No. B1399185
M. Wt: 307.34 g/mol
InChI Key: FLFIIHVTTWZCIV-UHFFFAOYSA-N
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Description

1-(Tert-butoxycarbonyl)-4-(pyridin-3-yl)piperazine-2-carboxylic acid (TBPCP) is an organic compound belonging to the class of piperazines that has been studied for its potential applications in various scientific fields, such as synthetic organic chemistry, chemical biology, and drug discovery. Its unique structure and properties make it a versatile and useful reagent for a variety of reactions.

Scientific Research Applications

Mixed Ligand Complexes

1-(Tert-butoxycarbonyl)-4-(pyridin-3-yl)piperazine-2-carboxylic acid has been utilized in the development of mixed ligand fac-tricarbonyl complexes, such as those involving [M(L1)(L2)(CO)3] (M = Re, 99(m)Tc). These complexes demonstrate potential in labeling bioactive molecules, which is significant for medical imaging and diagnostics (Mundwiler et al., 2004).

ACC Inhibitors

This compound has been incorporated into (4-piperidinyl)-piperazine derivatives, evaluated as acetyl-CoA carboxylase (ACC) inhibitors. These inhibitors are significant for their potential therapeutic applications in metabolic diseases (Chonan et al., 2011).

Synthesis and Antibacterial Activity

In another application, its derivative, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, was synthesized and evaluated for antibacterial and anthelmintic activity. Although it exhibited modest activity, this signifies its potential in developing new antimicrobial agents (Sanjeevarayappa et al., 2015).

Catalysis in Acylation Chemistry

The compound has been utilized in the synthesis of polymethacrylates containing amino-pyridyl derivatives, serving as catalysts in acylation chemistry. This demonstrates its role in facilitating chemical reactions, which is pivotal in organic synthesis (Mennenga et al., 2015).

Anticancer Activity

Piperazine derivatives of this compound have been synthesized and evaluated for anticancer activity. This indicates its potential use in the development of novel anticancer agents (Kumar et al., 2013).

properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-pyridin-3-ylpiperazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4/c1-15(2,3)22-14(21)18-8-7-17(10-12(18)13(19)20)11-5-4-6-16-9-11/h4-6,9,12H,7-8,10H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLFIIHVTTWZCIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Tert-butoxycarbonyl)-4-(pyridin-3-yl)piperazine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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